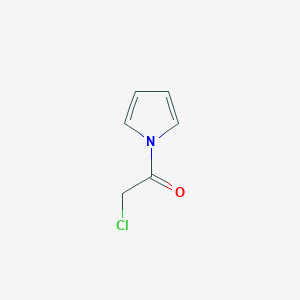
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
The synthesis of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate typically involves the reaction of 6-bromoquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Applications De Recherche Scientifique
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or repair, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl(6-bromoquinolin-2-yl)carbamate: Similar in structure but with a quinoline ring instead of a quinoxaline ring.
tert-Butyl(8-bromoquinolin-2-yl)carbamate: Another similar compound with the bromine atom at a different position on the quinoline ring.
tert-Butyl(6-bromopyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of a quinoxaline ring.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H14BrN3O2 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromoquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-11-7-15-10-6-8(14)4-5-9(10)16-11/h4-7H,1-3H3,(H,16,17,18) |
Clé InChI |
MMILKUVJSUUJIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)


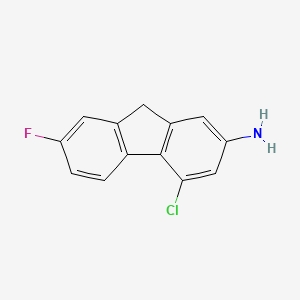
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

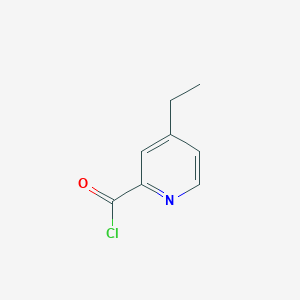
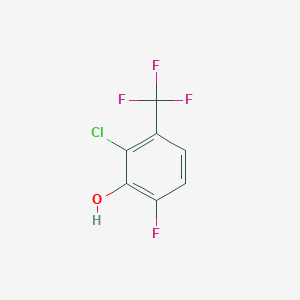
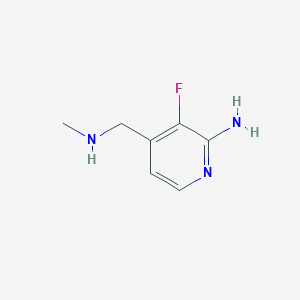
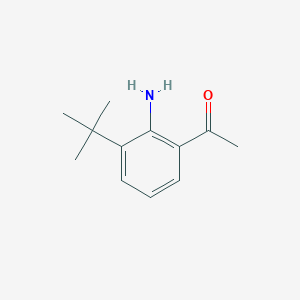
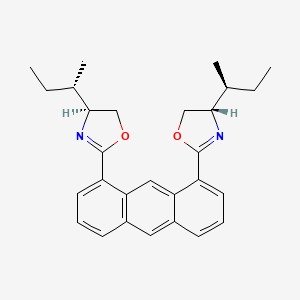
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
